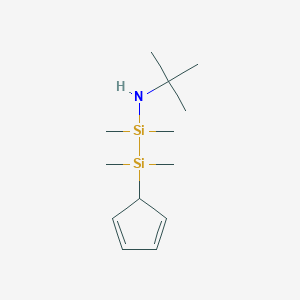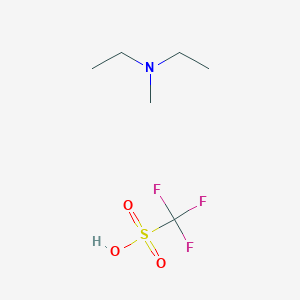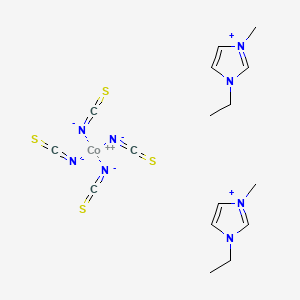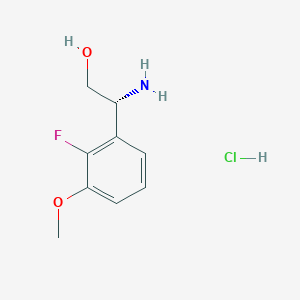
1-Butyl-1-methylpyrrolidinium tricyanomethanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-methylpyrrolidinium tricyanomethanide is an ionic liquid with the chemical formula C₁₃H₂₀N₄. It is known for its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents. This compound is used in a variety of applications, including as a solvent and in electrochemical devices.
Mechanism of Action
Target of Action
1-Butyl-1-methylpyrrolidinium tricyanomethanide, also known as BMPYR TCM , is an ionic liquid that primarily targets a wide range of organic and inorganic compounds . It has the ability to dissolve these compounds, making it a versatile solvent in various chemical reactions .
Mode of Action
The interaction of this compound with its targets involves the formation of ionic bonds. This ionic liquid can form strong hydrogen bonds with polar solvents, such as benzothiophene . The strength of these interactions is influenced by packing effects .
Biochemical Pathways
It has been used in the design of an organic dual-ion battery, indicating its potential role in electrochemical energy applications .
Pharmacokinetics
Its physicochemical properties, such as density, viscosity, and surface tension, have been measured . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of this compound’s action is its ability to dissolve a wide range of compounds . This makes it a valuable tool in various chemical reactions, catalysis, and separations . In addition, it has been used in the design of an organic dual-ion battery, demonstrating its potential in energy storage applications .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and composition . For example, the density and viscosity of this ionic liquid can vary with temperature and the amount of benzothiophene added . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1-methylpyrrolidinium tricyanomethanide can be synthesized through a reaction between 1-butyl-1-methylpyrrolidinium chloride and sodium tricyanomethanide. The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may include additional steps such as distillation and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1-methylpyrrolidinium tricyanomethanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinium ring.
Reduction: Reduced forms of the tricyanomethanide anion.
Substitution: Substituted pyrrolidinium compounds.
Scientific Research Applications
1-Butyl-1-methylpyrrolidinium tricyanomethanide has a wide range of scientific research applications:
Chemistry: Used as a solvent for various chemical reactions and as an electrolyte in electrochemical cells.
Biology: Investigated for its potential use in biological systems due to its low toxicity and biocompatibility.
Medicine: Explored for drug delivery systems and as a medium for pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpyrrolidinium dicyanamide
- 1-Butyl-4-methylpyridinium tricyanomethanide
Uniqueness
1-Butyl-1-methylpyrrolidinium tricyanomethanide stands out due to its unique combination of thermal stability, low melting point, and high solubility. These properties make it particularly suitable for applications in electrochemical devices and as a solvent in various chemical processes .
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;2,2-dicyanoethenylideneazanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C4N3/c1-3-4-7-10(2)8-5-6-9-10;5-1-4(2-6)3-7/h3-9H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZMIQHKJOPSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(=C(C#N)C#N)=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)




![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)



![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)

